7-Deazaxanthine

Description

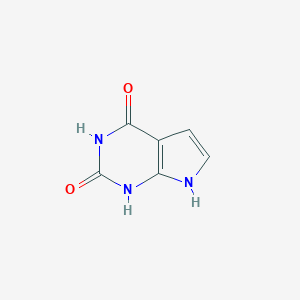

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASUWNAFLUMMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473683 | |

| Record name | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39929-79-8 | |

| Record name | 7-Deazaxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39929-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 7-Deazaxanthine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazaxanthine is a synthetic purine analog that has garnered significant interest within the scientific community for its potent inhibitory effects on thymidine phosphorylase (TPase), an enzyme critically implicated in angiogenesis and tumor progression. This technical guide elucidates the fundamental mechanism of action of this compound, detailing its enzymatic inhibition kinetics, the consequential impact on angiogenic signaling pathways, and comprehensive experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of oncology, pharmacology, and drug discovery.

Introduction

This compound (7-DX) is recognized as a prototypical inhibitor of thymidine phosphorylase (TPase), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] Elevated levels of TPase are observed in a variety of solid tumors, where its activity is correlated with increased angiogenesis, tumor growth, and metastasis. The enzymatic product, 2-deoxy-D-ribose, is a potent chemoattractant and pro-angiogenic factor. By inhibiting TPase, this compound effectively curtails the production of this key signaling molecule, thereby exerting its anti-angiogenic effects.

Mechanism of Action: Inhibition of Thymidine Phosphorylase

The primary mechanism of action of this compound is the direct inhibition of thymidine phosphorylase. Extensive enzymatic assays have been conducted to characterize the nature of this inhibition.

Inhibition Kinetics

Kinetic analyses have revealed that this compound exhibits a non-competitive mode of inhibition with respect to the inorganic phosphate (Pi) substrate and a competitive or mixed type of inhibition with respect to the thymidine substrate. This suggests that this compound can bind to a site on the enzyme that is distinct from the phosphate-binding site, and its binding can interfere with the binding of thymidine to the active site.

Quantitative Data Summary

The inhibitory potency of this compound against thymidine phosphorylase has been quantified in multiple studies. The following table summarizes the key quantitative data.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 40 µM | Escherichia coli | Thymidine (100 µM) | [1] |

| IC50 | 41.0 ± 1.63 µM | Escherichia coli | Thymidine | |

| Inhibition Type | Non-competitive | Escherichia coli | Inorganic Phosphate | |

| Inhibition Type | Competitive/Mixed | Escherichia coli | Thymine |

Signaling Pathway Analysis: Anti-Angiogenesis

The inhibition of thymidine phosphorylase by this compound initiates a cascade of events that ultimately suppresses angiogenesis. The central mechanism involves the depletion of 2-deoxy-D-ribose, a key downstream effector of TPase activity.

The TPase-Angiogenesis Axis

Thymidine phosphorylase promotes angiogenesis primarily through the enzymatic generation of 2-deoxy-D-ribose. This sugar phosphate has been shown to stimulate the production and secretion of vascular endothelial growth factor (VEGF), a potent pro-angiogenic cytokine. VEGF, in turn, binds to its receptor (VEGFR-2) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.

Impact of this compound on VEGF Signaling

By inhibiting TPase, this compound reduces the intracellular and extracellular concentrations of 2-deoxy-D-ribose. This leads to a subsequent decrease in VEGF expression and secretion by tumor cells. The diminished availability of VEGF results in reduced activation of the VEGFR-2 signaling pathway in endothelial cells, thereby inhibiting angiogenesis.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments related to the characterization of this compound's mechanism of action.

In Vitro Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the activity of TPase by monitoring the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.

Materials:

-

Recombinant E. coli Thymidine Phosphorylase (TPase)

-

Thymidine

-

This compound

-

Potassium Phosphate Buffer (50 mM, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 290 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of thymidine in potassium phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in potassium phosphate buffer to the desired concentrations.

-

Dilute the TPase enzyme in potassium phosphate buffer to the working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

160 µL of 50 mM potassium phosphate buffer (pH 7.4)

-

20 µL of the this compound solution (or vehicle control)

-

20 µL of the TPase enzyme solution

-

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add 20 µL of the thymidine solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 290 nm and continue to take readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percent inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Kinetic Analysis of TPase Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive), the TPase inhibition assay is performed with varying concentrations of both the substrate (thymidine) and the inhibitor (this compound).

Procedure:

-

Follow the general procedure for the in vitro TPase inhibition assay described in section 5.1.

-

Perform the assay with a range of fixed concentrations of this compound.

-

For each fixed inhibitor concentration, vary the concentration of the thymidine substrate.

-

Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the pattern of the lines on the plot to determine the mode of inhibition.

Conclusion

This compound serves as a potent and well-characterized inhibitor of thymidine phosphorylase. Its mechanism of action, centered on the disruption of the TPase-VEGF angiogenic axis, provides a clear rationale for its anti-tumor and anti-angiogenic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of this compound and to develop novel inhibitors targeting this critical enzymatic pathway.

References

Synthesis of Novel 7-Deazaxanthine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel 7-deazaxanthine derivatives. This class of compounds, characterized by a pyrrolo[2,3-d]pyrimidine core, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antiviral, and receptor modulatory activities. This document details experimental protocols for their synthesis, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Core Synthesis Strategies and Experimental Protocols

The synthesis of the this compound scaffold (pyrrolo[2,3-d]pyrimidine-2,4-dione) can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring onto a substituted pyrrole precursor or vice versa. A common and effective method involves a one-pot, three-component reaction, offering efficiency and diversity in generating novel derivatives.

General Procedure for the Synthesis of Polysubstituted Pyrrolo[2,3-d]pyrimidines

A versatile method for the synthesis of the this compound core involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This approach, catalyzed by tetra-n-butylammonium bromide (TBAB), provides high yields under mild conditions.

Experimental Protocol:

A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and TBAB (5 mol%) in ethanol (10 mL) is stirred at 50 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative. This protocol offers advantages such as high yields (typically 73-95%), short reaction times, and a straightforward work-up procedure.[1]

Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives

For the generation of more complex, tricyclic this compound analogues, a multi-step synthesis can be employed, starting from substituted pyrrolo[2,3-d]pyrimidin-4(1H)-ones.

Experimental Protocol:

Step 1: Synthesis of 2-(Aryl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one. To a solution of the appropriate starting materials in a suitable solvent, the reaction is initiated to form the core tricyclic structure. For example, 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can be synthesized and purified to yield a solid product.[2]

Step 2: Halogenation. A mixture of the product from Step 1 (5.0 mmol) and an N-halosuccinimide (NXS, e.g., NCS, NBS, or NIS) (5.5 mmol) in dichloromethane (DCM) is stirred at room temperature for 1 hour to introduce a halogen atom at the 3-position of the pyrrolo[2,3-d]pyrimidine core.[2]

Step 3: Synthesis of Imine Derivatives. Further modifications can be made, for instance, by reacting the tricyclic core with various anilines to produce imine derivatives, expanding the chemical diversity of the synthesized library.[2]

Biological Activities and Structure-Activity Relationship (SAR)

This compound derivatives have been shown to exhibit a range of biological activities, with anticancer and adenosine A2A receptor antagonism being the most prominent.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 1 | H | H | 4-Cl-Ph | HT-29 | 4.55 | [2] |

| 2 | H | H | 4-Br-Ph | HT-29 | 4.01 | [2] |

| 3 | CH3 | H | 4-F-Ph | MCF-7 | >50 | [3] |

| 4 | CH3 | H | 4-Cl-Ph | A549 | 15.69 | [3] |

| 5 | CH3 | H | 4-Br-Ph | HepG2 | 13.68 | [3] |

| 6 | H | H | H | N/A | 40 (TPase inhibition) | [4] |

This table is a compilation of data from multiple sources to illustrate the structure-activity relationships. Compound structures are generalized representations of the this compound core with varied substituents.

The data suggests that the nature and position of substituents on the this compound scaffold significantly influence the anticancer potency. For instance, the presence of a bromine atom at the 4-position of a phenyl ring at C2 and an azepine side-ring can enhance activity against colon cancer cell lines.[2]

Adenosine A2A Receptor Antagonism

Fused this compound derivatives have been identified as novel antagonists of the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and neurotransmission. QSAR modeling and molecular docking studies have been employed to predict the inhibitory activities of these compounds and guide the synthesis of new, potent antagonists.[5][6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.

Microtubule Targeting Pathway

Certain this compound and the closely related 7-deazahypoxanthine derivatives function as microtubule-targeting agents. They inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Caption: Microtubule targeting by this compound derivatives.

Adenosine A2A Receptor Signaling Pathway

As antagonists, this compound derivatives block the activation of the adenosine A2A receptor by its endogenous ligand, adenosine. This inhibition modulates downstream signaling cascades, such as the adenylyl cyclase/cAMP pathway, which can have therapeutic effects in various diseases.

Caption: Antagonism of the Adenosine A2A receptor by 7-deazaxanthines.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives follows a structured workflow, from initial synthesis and purification to comprehensive biological screening and mechanism of action studies.

Caption: Workflow for this compound drug discovery.

References

- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, QSAR modeling, and molecular docking of novel fused this compound derivatives as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

7-Deazaxanthine as a Thymidine Phosphorylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-deazaxanthine as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and the signaling pathways involved.

Introduction: The Role of Thymidine Phosphorylase in Disease

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway.[1] It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are observed in a variety of solid tumors, and its expression is often correlated with poor patient prognosis. The pro-angiogenic and anti-apoptotic functions of TP make it a compelling target for anticancer drug development. The inhibition of TP is a promising therapeutic strategy to counteract tumor growth and metastasis.[2] this compound has been identified as a potent, first-in-class purine derivative inhibitor of TP.[3]

Quantitative Inhibitory Data of this compound

The inhibitory potency of this compound against thymidine phosphorylase has been quantified in several studies. The following table summarizes the key inhibitory constants.

| Inhibitor | IC50 (µM) | Ki (µM) | Enzyme Source | Substrate Concentration | Reference |

| This compound | 40 | Not Reported | Purified TP | 100 µM Thymidine | [3] |

| This compound | 41.0 ± 1.63 | Not Reported | Recombinant E. coli TP | Not Specified | [4][5] |

| This compound | 38.68 ± 1.12 | Not Reported | Not Specified | Not Specified | [6] |

| This compound | 58 | Not Reported | Not Specified | Not Specified | [1] |

| This compound | Not Reported | 45.0 ± 0.003 | Not Specified | Not Specified | [5] |

Experimental Protocols

In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against thymidine phosphorylase by monitoring the change in absorbance resulting from the conversion of thymidine to thymine.[4][6]

Materials:

-

Thymidine Phosphorylase (from E. coli)

-

Thymidine (substrate)

-

Potassium Phosphate Buffer (50 mM, pH 7.0)

-

This compound (or other test compounds)

-

Dimethylsulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader capable of reading absorbance at 290 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Dilute the enzyme and substrate in potassium phosphate buffer to the desired concentrations.

-

-

Assay Reaction Mixture (Final Volume: 200 µL):

-

150 µL of 50 mM potassium phosphate buffer (pH 7.0)

-

20 µL of thymidine phosphorylase solution (e.g., 0.058 U/well)

-

10 µL of the test compound solution (dissolved in DMSO)

-

-

Incubation:

-

Incubate the reaction mixture in the 96-well plate at 30°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 20 µL of the thymidine substrate solution (e.g., final concentration of 1.5 mM) to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of thymine formation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (containing only DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate (thymidine) and the inhibitor.[4]

Procedure:

-

Incubate the enzyme with different concentrations of the inhibitor for 10 minutes at 30°C.

-

Initiate the reaction by adding various concentrations of the thymidine substrate.

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition and the inhibition constant (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by thymidine phosphorylase and the experimental workflow for inhibitor screening.

Caption: Signaling pathway of thymidine phosphorylase in angiogenesis.

Caption: Experimental workflow for TP inhibitor screening.

Conclusion

This compound serves as a valuable tool for researchers studying the role of thymidine phosphorylase in cancer biology and angiogenesis. Its well-characterized inhibitory activity and the established protocols for its evaluation provide a solid foundation for further investigation into the therapeutic potential of TP inhibitors. The elucidation of the downstream signaling pathways affected by TP inhibition opens new avenues for exploring combination therapies and developing novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Anti-Angiogenic Properties of 7-Deazaxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this pathway represents a key strategy in cancer therapy. 7-Deazaxanthine, a purine derivative, has emerged as a molecule of interest due to its anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols. The primary mechanism identified is the inhibition of thymidine phosphorylase (TP), an enzyme known to play a crucial role in angiogenesis. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound is a synthetic purine analog that has been identified as a novel inhibitor of thymidine phosphorylase (TP), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1][2] Elevated levels of TP are found in various solid tumors and are associated with poor prognosis, attributed in part to the pro-angiogenic activity of its enzymatic products.[3][4][5] this compound has demonstrated a significant inhibitory effect on neovascularization, positioning it as a promising candidate for anti-angiogenic therapy.[2] This guide will delve into the experimental evidence supporting the anti-angiogenic properties of this compound, focusing on its mechanism of action, quantitative data from key assays, and detailed experimental methodologies.

Mechanism of Action: Inhibition of Thymidine Phosphorylase

The principal anti-angiogenic mechanism of this compound is attributed to its potent inhibition of thymidine phosphorylase.[1][2] TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), promotes angiogenesis through the generation of 2-deoxy-D-ribose, a degradation product of thymidine.[4][5] 2-deoxy-D-ribose has been shown to be both angiogenic and chemotactic for endothelial cells.[4] By inhibiting TP, this compound effectively reduces the production of these pro-angiogenic factors, thereby impeding the formation of new blood vessels.

The inhibitory effect of this compound on thymidine phosphorylase has been quantified, with a reported IC50 value of 40 µM in the presence of 100 µM of the natural substrate, thymidine.[2] At a concentration of 1 mM, this compound almost completely prevents the TP-catalyzed hydrolysis of thymidine to thymine.[2]

Signaling Pathway

The inhibition of thymidine phosphorylase by this compound initiates a cascade of events that ultimately suppresses angiogenesis. While direct modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway by this compound is yet to be fully elucidated, the inhibition of TP is known to indirectly affect angiogenic signaling. The reduction in 2-deoxy-D-ribose levels diminishes the stimulation of endothelial cell migration and proliferation, key events in the angiogenic process.

Experimental Data

The anti-angiogenic activity of this compound has been evaluated in various experimental models. The following tables summarize the available quantitative data.

Table 1: In Vitro Thymidine Phosphorylase Inhibition

| Compound | Target | Assay Conditions | IC50 | Reference |

| This compound | E. coli Thymidine Phosphorylase | Presence of 100 µM Thymidine | 40 µM | [2] |

| This compound | E. coli Thymidine Phosphorylase | --- | 41.0 ± 1.63 μM | [6] |

Note: While a specific IC50 for endothelial cell proliferation has not been found in the literature, the potent inhibition of TP, a key enzyme in angiogenesis, strongly suggests an anti-proliferative effect on endothelial cells.

Table 2: In Vivo Anti-Angiogenic Activity

| Assay | Model | Treatment | Outcome | Reference |

| Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | This compound | Significant prevention of neovascularization | [2] |

Further quantitative data from in vitro assays such as tube formation and endothelial cell proliferation specific to this compound are areas for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-angiogenic properties of this compound.

Thymidine Phosphorylase Inhibition Assay

This protocol is adapted from the methodology used to determine the IC50 of this compound.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of thymidine phosphorylase.

Materials:

-

Purified E. coli thymidine phosphorylase

-

Thymidine (substrate)

-

This compound (inhibitor)

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, thymidine, and various concentrations of this compound.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a known amount of thymidine phosphorylase.

-

Monitor the conversion of thymidine to thymine by measuring the change in absorbance at a specific wavelength (e.g., 290 nm) over time.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is a standard method to assess the pro- or anti-angiogenic potential of a compound.

Objective: To visually and quantitatively assess the effect of this compound on the formation of new blood vessels on the chicken chorioallantoic membrane.

Materials:

-

Fertilized chicken eggs

-

Sterile filter paper discs or carrier of choice (e.g., gelatin sponge)

-

This compound solution

-

Phosphate-buffered saline (PBS) as a control

-

Egg incubator

-

Stereomicroscope with a camera

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

On day 8-10, apply a sterile filter paper disc saturated with a known concentration of this compound solution onto the CAM. A control disc with PBS should also be applied to a different set of eggs.

-

Seal the window and return the eggs to the incubator for another 48-72 hours.

-

On day 12-13, open the eggs and observe the CAM under a stereomicroscope.

-

Capture images of the area around the filter discs.

-

Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length and density in a defined area around the disc. Compare the results from the this compound-treated group to the control group.

Endothelial Cell Proliferation (Viability) Assay

This in vitro assay measures the effect of a compound on the proliferation of endothelial cells.

Objective: To determine the concentration-dependent effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.

Materials:

-

HUVECs or other endothelial cells

-

Endothelial cell growth medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value for cell proliferation.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Objective: To evaluate the inhibitory effect of this compound on the tube-forming capacity of endothelial cells.

Materials:

-

HUVECs or other endothelial cells

-

Basement membrane extract (e.g., Matrigel®)

-

Endothelial cell growth medium

-

This compound

-

96-well plate

-

Inverted microscope with a camera

Procedure:

-

Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

-

Prepare a suspension of HUVECs in medium containing various concentrations of this compound (and a vehicle control).

-

Seed the HUVEC suspension onto the solidified basement membrane extract.

-

Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

-

Visualize the tube network using an inverted microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

-

Compare the results from the this compound-treated wells to the control wells.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-angiogenic agent, primarily through its well-defined inhibitory action on thymidine phosphorylase. The in vivo data from the CAM assay provides strong evidence for its ability to suppress neovascularization. However, to advance the development of this compound as a potential therapeutic, further research is warranted.

Key areas for future investigation include:

-

Quantitative in vitro studies: Generating robust dose-response data for this compound in endothelial cell proliferation and tube formation assays is crucial to fully characterize its anti-angiogenic potency.

-

Elucidation of downstream signaling: Investigating the direct and indirect effects of this compound on the VEGF signaling pathway and other key angiogenic pathways will provide a more complete understanding of its molecular mechanism.

-

In vivo tumor models: Evaluating the efficacy of this compound in preclinical cancer models will be essential to assess its therapeutic potential in a more complex biological system.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective inhibitors of thymidine phosphorylase with enhanced anti-angiogenic activity.

This technical guide provides a solid foundation for researchers and drug developers interested in the anti-angiogenic properties of this compound. By addressing the outlined future directions, the scientific community can further unlock the therapeutic potential of this promising molecule.

References

- 1. Anti-angiogenic activity of a novel multi-substrate analogue inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors [pubmed.ncbi.nlm.nih.gov]

- 4. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

7-Deazaxanthine Derivatives as Adenosine A2A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-deazaxanthine derivatives as antagonists for the adenosine A2A receptor (A2AR). The A2A receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, in cancer immunotherapy.[1][2] Antagonism of this receptor in the basal ganglia is believed to counteract the inhibitory effects of adenosine on dopamine signaling, thereby offering a non-dopaminergic therapeutic strategy for Parkinson's disease.[3][4] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells; antagonists can block this effect and restore immune function.[2]

The xanthine scaffold, famously represented by caffeine, is a well-established starting point for A2A antagonist design.[5][6] Modifications of this core have led to the exploration of various bioisosteres, including deazaxanthines. This guide focuses specifically on the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) scaffold, summarizing its current standing, biological evaluation, and synthetic approaches.

Adenosine A2A Receptor Signaling Pathway

The A2A receptor is primarily coupled to the stimulatory G-protein, Gs. Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change that activates Gs. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neurotransmitter release and gene expression.[4][7] A2A receptor antagonists block this initial activation step, thereby preventing the downstream signaling cascade.

Biological Activity of this compound Derivatives

The deazaxanthine scaffold is characterized by the replacement of a nitrogen atom in the purine ring system with a carbon atom. This creates two primary isomers: 9-deazaxanthine (pyrrolo[3,2-d]pyrimidine-2,4-dione) and this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione).

Early comparative studies investigating both scaffolds found that this compound derivatives were considerably less potent as A2A receptor antagonists than their corresponding xanthine and 9-deazaxanthine counterparts.[8] This initial finding likely directed research efforts towards the more potent 9-deazaxanthine core.

However, more recent research has revisited the this compound scaffold, focusing on novel fused derivatives. A 2021 study developed quantitative structure-activity relationship (QSAR) models to predict the inhibitory activities of new fused this compound compounds, leading to the synthesis of novel pyrimido[5′,4′:4,5]pyrrolo[1,2‐a][9]diazepine derivatives. While this study highlights the ongoing interest in this scaffold, specific quantitative binding data for these novel fused 7-deazaxanthines were not detailed in the primary report, with the focus being on the synthetic methodology and QSAR modeling.[9]

For context, the table below includes data for reference this compound compounds from the earlier comparative study, which illustrates their lower affinity compared to a potent xanthine antagonist.

Table 1: Comparative Binding Affinities (Ki, nM) of Deazaxanthine Derivatives at Rat A2A Receptors

| Compound | Scaffold | Substituents (R1, R3, R8) | A2A Ki (nM) | Reference |

| 1,3-Dipropyl-8-styryl-7-deazaxanthine | This compound | Propyl, Propyl, Styryl | > 10,000 | [8] |

| 1,3-Dimethyl-8-phenyl-7-deazaxanthine | This compound | Methyl, Methyl, Phenyl | 3,800 | [8] |

| 1,3-Dipropyl-8-phenyl-7-deazaxanthine | This compound | Propyl, Propyl, Phenyl | 1,100 | [8] |

| DPX (Reference Xanthine) | Xanthine | Propyl, Propyl, H | 2,000 | [8] |

Data sourced from Grahner et al., J Med Chem, 1994.[8] The Ki values were determined via radioligand binding assays on rat brain striatal membranes.

Experimental Protocols

The characterization of this compound derivatives as A2A antagonists involves two primary in vitro assays: radioligand binding assays to determine affinity (Ki) and functional assays to determine potency and efficacy (IC50).

Radioligand Binding Assay Protocol

This protocol is a generalized method to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the A2A receptor.

Methodology:

-

Membrane Preparation: A stable cell line (e.g., HEK293 or CHO) expressing the human A2A receptor is cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: The assay is performed in 96-well plates. To each well, the following are added in order: assay buffer (e.g., 50 mM Tris, 5 mM MgCl2), the test compound at various concentrations, a fixed concentration of a selective A2A radioligand (e.g., [3H]ZM241385 or [3H]CGS21680), and the membrane preparation.

-

Controls: Total binding is measured in the absence of any competing compound. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive A2A antagonist (e.g., ZM241385) to saturate the receptors.

-

Incubation: The plates are incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonist Assay (cAMP Accumulation)

This protocol determines the functional potency of a test compound by measuring its ability to inhibit the agonist-induced production of cAMP.

Methodology:

-

Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing the human A2A receptor are cultured to near confluency.

-

Cell Preparation: Cells are harvested and resuspended in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram. This prevents the degradation of cAMP and enhances the assay signal.

-

Antagonist Incubation: The cell suspension is added to a microplate, followed by the addition of the this compound test compounds at varying concentrations. The plate is pre-incubated for a short period (e.g., 10-15 minutes).

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an A2A agonist (e.g., NECA), typically at a concentration that elicits 80% of the maximal response (EC80), to induce cAMP production.

-

Incubation: The plate is incubated for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Detection: The reaction is stopped, and the cells are lysed. The amount of intracellular cAMP is quantified using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or luminescence-based systems like GloSensor™.[9]

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is calculated.

Representative Synthesis of the this compound Core

The synthesis of the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) core generally involves the construction of a substituted pyrrole ring followed by cyclization to form the fused pyrimidine ring. The following is a generalized logical workflow based on synthetic strategies for related scaffolds.

Conclusion and Future Perspectives

The exploration of this compound derivatives as adenosine A2A receptor antagonists reveals a scaffold with a complex history. Initial studies suggested significantly lower potency compared to the isomeric 9-deazaxanthines, which likely steered development efforts away from this core.[8] However, the principles of medicinal chemistry demonstrate that even scaffolds with modest initial activity can be optimized into potent leads through systematic structural modification.

Recent efforts in synthesizing novel fused this compound heterocycles indicate a renewed interest in this chemical space. The future development of these derivatives will depend on the successful identification of substitutions that can enhance binding affinity and selectivity for the A2A receptor. Advanced computational techniques, such as the QSAR modeling and molecular docking already being employed, will be critical in guiding the rational design of next-generation compounds. While the this compound core currently remains less prominent than other non-xanthine scaffolds in the A2A antagonist landscape, it represents an underexplored area with potential for novel intellectual property and the discovery of antagonists with unique pharmacological profiles. Further synthesis and detailed biological characterization of new analogs are required to fully determine the therapeutic potential of this scaffold.

References

- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Synthesis and structure-activity relationships of deazaxanthines: analogs of potent A1- and A2-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stork: Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines [storkapp.me]

- 9. pubs.acs.org [pubs.acs.org]

In Vivo Anticancer Activities of 7-Deazaxanthine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anticancer activities of 7-deazaxanthine compounds, with a particular focus on their derivatives, the C2-substituted 7-deazahypoxanthines. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms of action and experimental workflows.

Core Findings: Microtubule Destabilization by 7-Deazahypoxanthine Analogs

Recent in vivo research has highlighted the potential of 7-deazahypoxanthine derivatives as potent anticancer agents. A key study identified a C2-alkynyl analogue of 7-deazahypoxanthine as a promising candidate that demonstrates significant tumor growth inhibition in a preclinical cancer model. The primary mechanism of action for this class of compounds has been identified as the disruption of microtubule dynamics, a critical process for cell division and proliferation.

Quantitative In Vivo Efficacy

The in vivo anticancer activity of a leading C2-alkynyl-7-deazahypoxanthine analog was evaluated in a human colon cancer xenograft model. The study demonstrated a statistically significant reduction in tumor growth in mice treated with the compound compared to the vehicle control group, without inducing noticeable toxicity as indicated by stable body weight.

| Compound ID | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Toxicity | Reference |

| C2-alkynyl-7-deazahypoxanthine (analogue 7) | Human Colon Cancer (SW620 xenograft) | Athymic nude mice | 3 mg/kg, intraperitoneal injection, 5 times per week for 17 days | Statistically significant (P ≤ 0.01) reduction in tumor volume | No significant weight loss observed |

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiment that demonstrated the anticancer efficacy of the C2-alkynyl-7-deazahypoxanthine analog.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo anticancer activity of a C2-alkynyl-7-deazahypoxanthine analog on the growth of human colon cancer xenografts in immunodeficient mice.

Materials:

-

Cell Line: SW620 human colon adenocarcinoma cells.

-

Animals: Female athymic nude mice.

-

Compound: C2-alkynyl-7-deazahypoxanthine analog (referred to as compound 7 in the source study).

-

Vehicle Control: Appropriate solvent for the compound (e.g., DMSO, saline).

-

Ancillary Reagents: Matrigel, cell culture medium.

Procedure:

-

Cell Culture: SW620 cells are cultured in appropriate media until they reach the desired confluence for inoculation.

-

Tumor Inoculation: A suspension of 2.5 million SW620 cells in 100 μL of culture medium mixed with 50% Matrigel is subcutaneously injected into the flank of each female athymic nude mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to a treatment group and a vehicle control group.

-

Treatment Administration: The treatment group receives intraperitoneal (i.p.) injections of the C2-alkynyl-7-deazahypoxanthine analog at a dose of 3 mg/kg. The control group receives i.p. injections of the vehicle.

-

Dosing Schedule: Treatment is administered five times per week for a total duration of 17 days.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study to assess treatment efficacy and toxicity, respectively. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Data Analysis: At the end of the study, the tumor volumes between the treated and control groups are compared using appropriate statistical methods (e.g., t-test) to determine the significance of any observed tumor growth inhibition.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to exert their anticancer effects through at least two distinct mechanisms: microtubule destabilization and potential inhibition of angiogenesis.

Microtubule Destabilization by 7-Deazahypoxanthines

The primary and well-documented mechanism of action for the anticancer activity of C2-substituted 7-deazahypoxanthines is their ability to target and disrupt the microtubule network within cancer cells. These compounds bind to tubulin, the fundamental protein component of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells. Docking studies have suggested that these compounds likely bind at the colchicine-binding site on β-tubulin[1][2][3][4].

Caption: Microtubule destabilization by 7-deazahypoxanthine analogs.

Proposed Anti-Angiogenic Activity of this compound

This compound itself has been described as having antiangiogenic properties. This is proposed to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). VEGF is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. By inhibiting the VEGF signaling pathway, this compound may cut off the tumor's blood supply, thereby impeding its growth. While this mechanism is proposed, detailed in vivo studies specifically demonstrating this for this compound or its derivatives are not yet extensively available in the reviewed literature.

Caption: Proposed VEGF signaling inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo anticancer activity of this compound compounds in a xenograft model.

References

- 1. synthetic-and-biological-studies-of-tubulin-targeting-c2-substituted-7-deazahypoxanthines-derived-from-marine-alkaloid-rigidins - Ask this paper | Bohrium [bohrium.com]

- 2. Synthetic and Biological Studies of Tubulin Targeting C2-Substituted 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and biological studies of tubulin targeting c2-substituted 7-deazahypoxanthines derived from marine alkaloid rigidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol, also known as 7-deazaxanthine, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules. Its structural resemblance to purine bases has made it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant role as a synthetic intermediate in the pharmaceutical industry.

Chemical and Physical Properties

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is a stable, light-brown to beige solid at room temperature.[1] Its core structure consists of a fused pyrrole and pyrimidine ring system, which imparts a relatively planar and aromatic character.[2] This bicyclic framework offers multiple sites for chemical modification, making it a versatile precursor in organic synthesis.

Nomenclature and Structure

-

IUPAC Name: 1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione

-

CAS Number: 39929-79-8[3]

-

Synonyms: this compound, 2,4-Dihydroxypyrrolo[2,3-d]pyrimidine, 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione[3]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃O₂ | [3] |

| Molecular Weight | 151.12 g/mol | [4] |

| Appearance | Light-brown to beige solid | [1] |

| Melting Point | >250 °C | [4] |

| Boiling Point | Data not available | [5] |

| Density (Predicted) | 1.516 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in DMSO, ethyl acetate, and methanol; Slightly soluble in water. | |

| pKa | Data not available |

Spectral Data

Structural confirmation of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is typically achieved through standard spectroscopic methods.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 11.45 (s, 1H), 11.10 (s, 1H), 10.48 (s, 1H), 6.64-6.51 (m, 1H), 6.22 (t, J = 2.5 Hz, 1H) | [6] |

| Mass Spectrometry | (m/z): [M + H]⁺ 152.06 | [6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and key derivatization of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.

Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol from 6-Aminouracil

This protocol describes a common and high-yield synthesis of the target compound.

Materials:

-

6-Aminouracil

-

Sodium acetate

-

Chloroacetaldehyde (50% in water)

-

Deionized water

-

Acetone

Procedure:

-

A suspension of 6-aminouracil (6.35 g, 50.0 mmol) and sodium acetate (4.10 g, 50.0 mmol) is prepared in 50 mL of water.[6]

-

The reaction mixture is heated to 72 °C.[6]

-

A 50% aqueous solution of chloroacetaldehyde (11.8 g, 75.2 mmol) is added dropwise to the heated suspension.[6]

-

Following the addition, the reaction temperature is increased to 80 °C, and the mixture is stirred for 60 minutes.[6]

-

The reaction is then cooled to room temperature, allowing for the precipitation of the product.[6]

-

The resulting solid is collected by filtration.[6]

-

The collected solid is washed sequentially with water and acetone.[6]

-

The final product is dried under a vacuum to yield 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol as a light brown solid (yields typically around 86%).[6]

Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the conversion of the diol to its dichloro derivative, a critical intermediate for kinase inhibitor synthesis.

Materials:

-

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Toluene

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a suspension of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) in toluene (30 ml), slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol) while stirring.

-

The reaction system is then warmed to 70 °C.

-

N,N-Diisopropylethylamine (23.0 ml, 132.3 mmol) is added dropwise over a period of 2.5 hours.

-

After the addition is complete, the reaction temperature is raised to 106 °C and stirring is continued for 16 hours.

-

The mixture is cooled to 25 °C and then carefully poured into a flask containing water (230 ml) and ethyl acetate (120 ml). This mixture is stirred overnight at room temperature.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific validated method for 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol was not found, a general reversed-phase HPLC method for pyrimidine derivatives can be adapted for its analysis.

-

Column: C18 silica gel column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Temperature: Room temperature.

This method can be used to monitor reaction progress during synthesis and to assess the purity of the final product. Method optimization may be required to achieve the best separation and peak shape.

Role in Drug Discovery and Development

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is not typically a pharmacologically active agent itself. Instead, its significance lies in its role as a key intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural component of several approved and investigational drugs that target signaling pathways involved in inflammation and immunity.

The primary utility of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is as a precursor to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine atoms at the 2 and 4 positions of this derivative are excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of various amine-containing side chains. This synthetic strategy is fundamental to the construction of a wide range of potent and selective kinase inhibitors. For instance, it is a key intermediate in the synthesis of Tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases.

Synthetic Workflow Visualization

The following diagram illustrates the key synthetic transformations involving 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.

Caption: Synthetic pathway of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.

Conclusion

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is a compound of significant interest to the pharmaceutical and organic chemistry communities. While it does not possess notable biological activity on its own, its role as a versatile and crucial intermediate in the synthesis of potent kinase inhibitors is well-established. A thorough understanding of its physical properties, chemical reactivity, and synthetic methodologies is essential for researchers and professionals engaged in the design and development of novel therapeutics based on the 7-deazapurine scaffold. The protocols and data presented in this guide serve as a valuable resource for the synthesis and application of this important molecule.

References

7-Deazaxanthine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-deazaxanthine scaffold, a derivative of the naturally occurring purine xanthine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the this compound core in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction to a Privileged Scaffold

The this compound core, characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, offers several advantages in drug design. This modification alters the electron distribution of the ring system, creating opportunities for novel interactions with biological targets. Furthermore, the carbon at the 7-position provides a valuable handle for synthetic modification, allowing for the introduction of a wide range of substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

This scaffold has been successfully employed to develop inhibitors for a variety of enzymes and receptors implicated in diseases ranging from cancer to inflammatory disorders. Key therapeutic targets include thymidine phosphorylase, xanthine oxidase, various protein kinases, and adenosine receptors.

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas.

Enzyme Inhibition

Thymidine Phosphorylase (TP) Inhibition: this compound itself is a known inhibitor of thymidine phosphorylase (TP), an enzyme involved in pyrimidine metabolism and angiogenesis.[2][3][4] Inhibition of TP is a promising strategy for cancer therapy. The IC50 value for this compound against TP has been reported to be 40 μM.[4]

Xanthine Oxidase (XO) Inhibition: Certain this compound derivatives have been investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism.[5] Overactivity of this enzyme can lead to hyperuricemia and gout.

Kinase Inhibition

The 7-deazapurine scaffold, including this compound, is a promising template for the development of multi-kinase inhibitors for cancer therapy.[6][7][8] By modifying the scaffold with various substituents, researchers have developed compounds that target key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[8]

Adenosine Receptor Antagonism

Derivatives of 9-deazaxanthine, a related scaffold, have been extensively studied as potent and selective antagonists of adenosine A2A and A2B receptors.[9] These receptors are implicated in a range of physiological processes, and their modulation is a target for treating inflammatory diseases and neurological disorders.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets.

Table 1: Inhibition of Thymidine Phosphorylase by this compound and its Analogs

| Compound | Target | IC50 (µM) | Reference |

| This compound | Thymidine Phosphorylase | 40 | [4] |

| Quinoxaline Derivative 25 | Thymidine Phosphorylase | 3.20 ± 0.10 | [10] |

| Quinoxaline Derivative 16 | Thymidine Phosphorylase | 3.50 ± 0.20 | [10] |

| 4-hydroxybenzohydrazide 27 | Thymidine Phosphorylase | 6.8 ± 0.12 | [1] |

| Dihydropyrimidone 12 | Thymidine Phosphorylase | 303.5 ± 0.42 | [2] |

Table 2: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-deaza-4′-thioadenosine 1g | KM12 (Colon Cancer) | 0.07 | [6] |

| 7-deaza-4′-thioadenosine 1g | ACHN (Renal Cancer) | 0.04 | [6] |

| Isatin Hybrid 7d | MDA-MB-231 (Breast Cancer) | 2.60 ± 1.47 | [5] |

| Isatin Hybrid 7d | MCF-7 (Breast Cancer) | 1.27 ± 0.06 | [5] |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast Cancer) | 0.61 ± 0.05 | [11] |

Table 3: Kinase Inhibition by this compound Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| Isatin Hybrid 7d | CDK2 | 26.24 ± 1.4 | [5] |

| Isatin Hybrid 10a | CDK2 | 42.95 ± 2.3 | [5] |

| Isatin Hybrid 5 | EGFR | Not specified (nanomolar range) | [8] |

| Isatin Hybrid 5 | VEGFR2 | Not specified (nanomolar range) | [8] |

| Isatin Hybrid 5 | Her2 | Not specified (nanomolar range) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) core involves the construction of the pyrimidine ring onto a substituted pyrrole precursor. A generalized approach is outlined below:

-

Starting Material: A suitably substituted pyrrole-2-carboxylate derivative.

-

Urea Condensation: The pyrrole derivative is reacted with urea in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.

-

Cyclization: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the pyrimidine ring.

-

Acidification: After cooling, the reaction mixture is acidified to precipitate the this compound product.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

Note: The specific reaction conditions and reagents may vary depending on the desired substituents on the scaffold.

Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay measures the conversion of thymidine to thymine, catalyzed by thymidine phosphorylase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), the test compound (dissolved in DMSO), and the thymidine phosphorylase enzyme in a 96-well plate.

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes.

-

Initiation of Reaction: Add the substrate, thymidine, to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate reader. The rate of thymine formation is proportional to the increase in absorbance.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[2][10]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reaction Setup: In a suitable assay plate, combine the kinase enzyme, the test compound at various concentrations, a specific peptide substrate, and ATP in a kinase assay buffer.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate via ELISA or other immunoassay techniques.

-

Luminescence-based detection: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction.

-

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[12][13] These pathways are crucial for cell proliferation, survival, and differentiation. This compound-based EGFR inhibitors compete with ATP for binding to the kinase domain, thereby blocking its activation and inhibiting downstream signaling.

References

- 1. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. ClinPGx [clinpgx.org]

- 13. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Fused 7-Deazaxanthine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fused 7-deazaxanthine compounds represent a promising class of heterocyclic molecules with a wide range of therapeutic activities, including roles as adenosine A2A receptor antagonists, antiviral agents, and cytotoxic compounds targeting cancer cells. As these molecules advance through the drug discovery and development pipeline, a thorough understanding of their toxicological profile is paramount. This technical guide provides a comprehensive overview of the toxicological studies relevant to fused this compound derivatives. It details key experimental protocols for assessing cytotoxicity, genotoxicity, and acute toxicity. Quantitative data from various studies on this compound analogs and related heterocyclic compounds are summarized to provide a comparative toxicological landscape. Additionally, this guide illustrates relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

The this compound scaffold is a purine analog that has been the subject of extensive medicinal chemistry efforts. Fusion of additional rings to this core structure has led to the development of novel compounds with potent and selective biological activities. Several derivatives have been identified as promising candidates for the treatment of various diseases. However, the potential for off-target effects and toxicity must be carefully evaluated. This document serves as a technical resource, consolidating the available toxicological information and providing standardized methodologies for the continued safety assessment of this chemical class.

In Vitro Cytotoxicity

The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its effect on cell viability and proliferation. These assays are crucial for establishing dose ranges for further studies and for identifying potential mechanisms of cell death.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. The tables below summarize representative IC50 values for various heterocyclic compounds, including this compound derivatives, against several cancer cell lines. Due to the limited availability of a consolidated dataset for a single fused this compound compound, these tables are intended to be illustrative of the data that should be generated and presented.

Table 1: Cytotoxicity of Heterocyclic Compounds against Various Cancer Cell Lines

| Compound Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound Analog | Schiff Base of 2-Aminothiazole | - | 30.28 ± 2.10 | [1] |

| Imidazole Derivative | Compound 11 | HeLa | 11 | [2] |

| Benzimidazole Derivative | Compound 19 | HCT-116 | 17-36 | [2] |

| Pyrimidine-Tethered Hybrid | Compound B-4 | MCF-7 | 6.70 ± 1.02 | [3] |

| Pyrazoline-Carbothioamide | Compound B-9 | A549 | >50 | [3] |

| Phthalimide-Chalcone Hybrid | Compound 60 | HepG-2 | 0.33 | [4] |

Table 2: Cytotoxicity of Pyrazoline Derivatives against Breast Cancer Cell Lines

| Compound ID | Cell Line: MCF-7 (IC50 in µM) | Cell Line: MCF-10A (Normal) (IC50 in µM) | Reference |

| 3c | 11.09 | > 50 | [3] |

| 6b | 13.36 | > 50 | [3] |

| 6e | 7.21 | > 50 | [3] |

| 6f | 11.05 | > 50 | [3] |

| Lapatinib (Control) | 7.45 | > 50 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]